2,6-Diiodo-3,5-dimethoxypyridine

Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

Select this 2,6-diiodo variant for strategic advantage in cross-coupling. The C–I bonds enable rapid oxidative addition (I>Br>Cl trend), delivering higher yields in one-pot double Suzuki reactions and sequential chemoselective couplings. Ideal for efficient, high-conversion synthesis of diarylated pyridine libraries and N^N ligands with reduced catalyst loading.

Molecular Formula C7H7I2NO2
Molecular Weight 390.94 g/mol
CAS No. 1131335-49-3
Cat. No. B1389860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-3,5-dimethoxypyridine
CAS1131335-49-3
Molecular FormulaC7H7I2NO2
Molecular Weight390.94 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1I)I)OC
InChIInChI=1S/C7H7I2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3
InChIKeyHEJVCFGXTPOHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-3,5-dimethoxypyridine (CAS 1131335-49-3): A Strategic Diiodinated Pyridine Building Block for Palladium-Catalyzed Cross-Couplings


2,6-Diiodo-3,5-dimethoxypyridine is a halogenated pyridine derivative characterized by two iodine atoms at the 2- and 6-positions and methoxy groups at the 3- and 5-positions [1]. With a molecular formula of C₇H₇I₂NO₂ and a molecular weight of 390.94 g/mol, it serves as a versatile electrophilic partner in cross-coupling reactions, particularly those catalyzed by palladium [1]. Its high carbon–iodine bond reactivity, combined with the electron-donating methoxy substituents, enables efficient sequential functionalization for the construction of complex pyridine-containing scaffolds [2].

Why 2,6-Diiodo-3,5-dimethoxypyridine Cannot Be Replaced by Its Bromo or Chloro Analogs in Demand-Driven Synthetic Workflows


In palladium-catalyzed coupling chemistry, the choice of halogen on the electrophilic partner is not a trivial substitution. The intrinsic reactivity of the carbon–halogen bond dictates the reaction rate, selectivity, and feasibility of sequential functionalizations. While 2,6-dibromo- and 2,6-dichloro-3,5-dimethoxypyridines are commercially available, they exhibit significantly different reactivity profiles. Empirical data from Buchwald–Hartwig amination studies on 2,6-dihalopyridines demonstrate that yields of the diaminated product increase in the order I > Br > Cl [1]. This established trend underscores that selecting the iodo variant is not merely a preference but a strategic decision to achieve higher conversion and enable reaction sequences that would be impractical or low-yielding with less reactive halogens. Direct substitution with a bromo or chloro analog risks incomplete conversion, increased catalyst loading, or inability to perform orthogonal couplings.

Quantitative Differentiation of 2,6-Diiodo-3,5-dimethoxypyridine: Reactivity, Purity, and Synthetic Advantage Over Analogs


Comparative Reactivity in Buchwald–Hartwig Amination: Iodo Substituent Delivers Higher Diamination Yields Than Bromo or Chloro

When subjected to palladium-catalyzed Buchwald–Hartwig coupling, 2,6-dihalopyridines produce diaminated products with yields that increase in the order I > Br > Cl. This trend, established for deactivated aminothiophenes with substituted halopyridines, indicates that the diiodo analog (2,6-diiodo-3,5-dimethoxypyridine) will provide the highest yield under comparable conditions [1].

Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

Commercial Purity Benchmarking: 95% Purity of 2,6-Diiodo-3,5-dimethoxypyridine Meets or Exceeds Analog Standards

2,6-Diiodo-3,5-dimethoxypyridine is routinely supplied at 95% purity, a specification that aligns with or surpasses the typical purity of its dibromo analog (also commonly 95%) . While some specialty suppliers offer a higher-purity regioisomer (3,5-dibromo-2,6-dimethoxypyridine at 99%), the 95% benchmark for the target compound ensures reliable performance in demanding synthetic sequences without the premium cost associated with ultra-high purity grades [1].

Building Block Procurement Quality Control

Enhanced Solubility in Polar Organic Solvents Facilitates Palladium-Catalyzed Reactions

The presence of two methoxy groups in 2,6-diiodo-3,5-dimethoxypyridine enhances its solubility in polar organic solvents such as DMF and THF, a property that is not universally shared by all halogenated pyridines . While specific quantitative solubility data are not available, this class-level observation suggests improved handling and reaction homogeneity compared to less soluble analogs, potentially enabling higher substrate concentrations and more efficient catalyst turnover in cross-coupling protocols.

Solubility Reaction Engineering Process Chemistry

Recommended Application Scenarios for 2,6-Diiodo-3,5-dimethoxypyridine Based on Quantitative Evidence


Synthesis of 2,6-Diarylated Pyridines via One-Pot Double Suzuki Coupling

The high reactivity of the C–I bonds in 2,6-diiodo-3,5-dimethoxypyridine makes it an ideal substrate for one-pot double Suzuki–Miyaura couplings. This approach is supported by the well-established class trend that iodo-substituted pyridines undergo oxidative addition more rapidly than their bromo or chloro counterparts. A single operation can install two distinct aryl groups, streamlining the preparation of complex, diarylated pyridine libraries for medicinal chemistry [1].

Sequential Orthogonal Functionalization for Multisubstituted Pyridines

The differential reactivity of the two iodo substituents in 2,6-diiodo-3,5-dimethoxypyridine enables sequential chemoselective functionalization. For example, a Suzuki coupling at the more reactive 2-position can be followed by a Buchwald–Hartwig amination or Sonogashira coupling at the remaining 6-iodo site. The observed yield trend (I > Br > Cl) in diamination reactions supports the use of the diiodo compound to achieve higher overall yields in such stepwise sequences, reducing the loss of material at each stage [1].

Development of Heterocyclic Ligands and Metal–Organic Frameworks (MOFs)

The combination of two strong σ-donor methoxy groups and two reactive iodo leaving groups positions 2,6-diiodo-3,5-dimethoxypyridine as a valuable precursor for N^N bidentate ligands and extended π-conjugated systems. The compound's enhanced solubility in polar solvents, as inferred from its methoxy substitution pattern, facilitates its use in solution-phase metal coordination chemistry and MOF synthesis, where homogeneous reaction conditions are critical for obtaining crystalline products [1].

Preparation of High-Purity Pharmaceutical Intermediates

The reliable commercial availability of 2,6-diiodo-3,5-dimethoxypyridine at 95% purity provides a consistent starting point for the synthesis of pharmaceutical intermediates. This purity level, which is comparable to that of the dibromo analog, ensures that the subsequent coupling steps are not compromised by halogenated impurities. In drug discovery programs requiring rapid analog generation, the high and predictable reactivity of the iodo substituent minimizes optimization time and maximizes the probability of successful library synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diiodo-3,5-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.